molecular formula C21H19N3O4 B3004096 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one CAS No. 1260688-48-9

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

Cat. No. B3004096
CAS RN: 1260688-48-9
M. Wt: 377.4
InChI Key: NKAMJYVRMDHPPY-UHFFFAOYSA-N
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Description

The compound “3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one” is a complex organic molecule. It contains several functional groups including a 3,5-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a quinolin-4-one moiety. These functional groups suggest that this compound may have interesting chemical and biological properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its various functional groups. For example, the 1,2,4-oxadiazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and additions . The quinolin-4-one moiety could potentially undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the dimethoxyphenyl and oxadiazole groups could impact the compound’s polarity, solubility, and stability .

Scientific Research Applications

I have conducted several searches to gather information about the compound “TCMDC-125155”, also known as “3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one”. However, there is limited specific information available online regarding this compound’s scientific research applications.

The available information suggests that compounds with similar structures have been explored for their potential antimalarial activity. For instance, compounds like “TCMDC-125133” and “TCMDC-135051” have been mentioned in relation to antimalarial research . These compounds feature a quinazolinedione pharmacophore and have shown promising activity and low toxicity .

Future Directions

Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and screening for biological activity .

Mechanism of Action

Target of Action

The primary target of TCMDC-125155, also known as 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one, is the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-125155 acts as a reversible inhibitor of PfCLK3 . The compound binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, thereby improving the selectivity of the molecule . This interaction results in the inhibition of PfCLK3, disrupting the parasite’s RNA splicing process and ultimately leading to its death .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125155 affects the RNA splicing pathway of the malaria parasite . This disruption in the parasite’s RNA processing machinery leads to downstream effects that are detrimental to the survival of the parasite .

Pharmacokinetics

The compound has been described as having low nanomolar potency and maintaining its efficacy in parasites even when washed out 6 hours after exposure . This suggests that the compound may have favorable pharmacokinetic properties, including good bioavailability.

Result of Action

The inhibition of PfCLK3 by TCMDC-125155 leads to the death of the malaria parasite . The compound has been shown to have potent activity in both recombinant protein and P. falciparum killing assays . It also demonstrates improved kinase selectivity relative to other compounds, suggesting a more targeted effect .

Action Environment

The compound’s maintained efficacy after washout suggests that it may be stable under various conditions

properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-4-24-12-17(19(25)16-7-5-6-8-18(16)24)21-22-20(23-28-21)13-9-14(26-2)11-15(10-13)27-3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAMJYVRMDHPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

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